molecular formula C6H11NS2 B11918395 4-Isopropylthiazolidine-2-thione

4-Isopropylthiazolidine-2-thione

Cat. No.: B11918395
M. Wt: 161.3 g/mol
InChI Key: CWIZUGZKLJDJLE-UHFFFAOYSA-N
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Description

Significance as a Privileged Chiral Auxiliary in Modern Organic Synthesis

4-Isopropylthiazolidine-2-thione is a crucial chiral auxiliary in modern organic synthesis, enabling chemists to control the stereochemical outcome of reactions and produce enantiomerically pure compounds. numberanalytics.comnumberanalytics.com A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to induce stereoselectivity in a reaction, after which it can be removed and often recycled. wikipedia.orgsigmaaldrich.com This control is paramount as many biologically active molecules, particularly pharmaceuticals, are chiral, and their different enantiomers can exhibit vastly different biological activities. numberanalytics.comnumberanalytics.com

The effectiveness of chiral auxiliaries like this compound lies in their ability to create a chiral environment that influences the reaction pathway, favoring the formation of one stereoisomer over another. numberanalytics.com This methodology has proven highly successful in the stereoselective synthesis of numerous natural products, antibiotics, and other medicinally important compounds. researchgate.net The development of chiral auxiliaries dates back to the 1970s and has since become a fundamental strategy in asymmetric synthesis. numberanalytics.comwikipedia.org

Sulfur-based chiral auxiliaries, including thiazolidinethiones, are particularly noteworthy. They are generally easy to prepare, offer high levels of diastereoselectivity, and can be readily removed under mild conditions. scielo.org.mx The N-acyl derivatives of these auxiliaries are often yellow and crystalline, which simplifies their purification. scielo.org.mx

Overview of Heterocyclic Scaffold Relevance in Contemporary Chemical Research

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance in medicinal chemistry and drug discovery. nih.govresearchgate.net Over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. nih.gov These scaffolds are integral to the structures of many natural products, vitamins, and pharmaceuticals. researchgate.net

The prevalence of heterocycles in drug development is due to their ability to modulate key physicochemical properties of a molecule, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govresearchgate.net By incorporating or modifying heterocyclic scaffolds, medicinal chemists can optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, leading to more effective and safer pharmaceuticals. nih.gov

The vast chemical space of heterocyclic compounds offers a rich source of novel molecular frameworks for drug discovery. digitellinc.com Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have significantly expanded the ability to create a wide variety of functionalized heterocycles. nih.gov Thiazolidine (B150603) derivatives, a class of sulfur- and nitrogen-containing heterocycles, are of particular interest due to their diverse biological activities. For instance, thiazolidine-2,4-dione derivatives have been shown to suppress the growth of various cancer cell lines. nih.gov The development of new synthetic routes to chiral thiazolidines and related heterocycles continues to be an active area of research. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C6H11NS2 sigmaaldrich.com
Molecular Weight 161.29 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 69-71 °C sigmaaldrich.com
Optical Activity [α]20/D -37±3°, c = 1 in chloroform sigmaaldrich.com
Enantiomeric Excess (ee) ≥99:1 (LC) sigmaaldrich.com
CAS Number 76186-04-4 sigmaaldrich.com

Research Findings on the Applications of this compound

This compound has been instrumental in various asymmetric reactions, demonstrating its versatility as a chiral auxiliary.

Aldol (B89426) Reactions: The chlorotitanium enolate of N-acetyl 4-isopropyl-1,3-thiazolidine-2-thione has been used in aldol reactions. For example, its addition to five-membered, N-substituted N-acyl iminium ions resulted in Mannich-type addition products with good diastereoselectivity and yields. nih.gov This strategy has been employed to construct three contiguous chiral centers with high stereocontrol. nih.gov

Alkylation Reactions: Highly diastereoselective alkylation of 4-acetoxyazetidin-2-one has been achieved using the tin(II) enolates of 3-acyl-(4S)-isopropyl-1,3-thiazolidine-2-thiones. researchgate.net This "asymmetric soft acid-soft base imine alkylation" is a key step in the synthesis of carbapenem (B1253116) antibiotics. researchgate.net

Synthesis of Natural Products: This chiral auxiliary has been pivotal in the total synthesis of complex natural products. For instance, it was used to control the four stereocenters of (-)-stemoamide, a tricyclic alkaloid. scielo.org.mx

Comparison with Other Auxiliaries: In certain reactions, thiazolidinethione auxiliaries have shown advantages over the more common oxazolidinone auxiliaries (Evans auxiliaries). For example, they can provide access to both 'Evans syn' and 'non-Evans syn' aldol adducts from the same enantiomer of the chiral auxiliary by simply changing the reaction conditions. scielo.org.mx

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-thiazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZUGZKLJDJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Isopropylthiazolidine 2 Thione

Established Synthetic Pathways for 4-Isopropylthiazolidine-2-thione

The synthesis of this compound is well-documented, employing methods that allow for both racemic and enantiomerically pure forms of the compound.

The most common and direct method for synthesizing the this compound backbone involves the cyclization of an amino alcohol with a source of thiocarbonyl functionality. A widely used procedure starts with an appropriate aminomercaptan or, more commonly, an amino alcohol which is converted in situ.

A key example is the reaction of (S)-valinol, which serves as the nitrogen and isopropyl group precursor, with carbon disulfide, the sulfur precursor. orgsyn.org The reaction is typically conducted in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. orgsyn.org The mechanism involves the initial formation of a dithiocarbamate (B8719985), which then undergoes cyclization. An interesting aspect of this reaction is the formation of an (S)-4-isopropyl-1,3-oxazolidin-2-thione intermediate, which subsequently converts to the more stable (S)-4-isopropyl-1,3-thiazolidine-2-thione over an extended reaction time. orgsyn.org This transformation highlights the thermodynamic favorability of the sulfur-containing heterocycle. A similar principle is applied in the synthesis of related compounds, such as 4-carboxythiazolidine-2-thione from cysteine hydrochloride hydrate, further demonstrating the utility of reacting aminomercaptan functionalities with carbon disulfide. google.com

Table 1: Cyclization Reaction for (S)-4-Isopropylthiazolidine-2-thione

PrecursorsReagentsSolventReaction TimeYieldReference
(S)-Valinol, Carbon DisulfidePotassium Hydroxide (KOH)Ethanol/Water72 hours (reflux)92-93% orgsyn.org

The demand for enantiomerically pure compounds in pharmaceutical and materials science has driven the development of stereoselective syntheses for this compound. The primary strategy to achieve this is to start from a chiral precursor.

The synthesis of (S)-4-isopropyl-1,3-thiazolidine-2-thione is a prominent example of this approach. By using the enantiopure amino alcohol (S)-valinol, the chirality is directly transferred to the final thiazolidine-2-thione product. orgsyn.org This method is highly efficient, affording the desired (S)-enantiomer in high yield and excellent enantiomeric purity without the need for chiral chromatography or resolution steps. orgsyn.orgsigmaaldrich.com Similarly, the (R)-enantiomer can be synthesized using (R)-valinol as the starting material. sigmaaldrich.com The robustness of this method allows for the preparation of a variety of enantiopure 1,3-thiazolidine-2-thiones. orgsyn.org

Derivatization Strategies for Substituted this compound Analogues

This compound serves as a scaffold for further chemical modifications, enabling the synthesis of a diverse range of analogues for various applications in asymmetric synthesis.

The nitrogen atom of the thiazolidine-2-thione ring can be readily acylated to form N-acyl derivatives, which are crucial intermediates in asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions. orgsyn.orgresearchgate.net The N-acylation is typically achieved by first deprotonating the N-H bond with a strong base, such as n-butyllithium, at low temperatures, followed by the addition of an acylating agent like propanoyl chloride. researchgate.net This yields the corresponding N-acyl-4-isopropylthiazolidine-2-thione. orgsyn.org

These N-acylated derivatives are themselves valuable reagents. For instance, 3-acylthiazolidine-2-thiones can be used in monitored aminolysis reactions to produce various amides in very high yields. researchgate.net The reaction is often visually monitored by the disappearance of the yellow color of the starting thione. researchgate.net

Table 2: Example of N-Acylation of (S)-4-Isopropylthiazolidine-2-thione

Starting MaterialBaseAcylating AgentSolventYieldReference
(S)-4-Isopropyl-1,3-thiazolidine-2-thionen-ButyllithiumPropanoyl ChlorideTetrahydrofuran (THF)77-79% orgsyn.org

Direct functionalization of the thiazolidine-2-thione ring at its sulfur or nitrogen atoms provides another route to novel analogues. While N-acylation is common, attempts at other functionalizations have revealed interesting reactivity patterns.

Research into the alkylation of N-acylthiazolidinethiones has shown that the reaction does not proceed via the expected C-alkylation at the alpha-position to the carbonyl group. Instead, treatment of an N-acylthiazolidinethione with a base like lithium diisopropylamide (LDA) followed by an alkyl halide leads to the formation of S-alkylated products. For example, reacting N-acetyl-(S)-4-benzylthiazolidinethione with benzyl (B1604629) bromide in the presence of LDA, NaHMDS, or n-BuLi consistently yields the S-benzylated product, (S)-4-benzyl-2-(benzylthio)-4,5-dihydrothiazole, in high yield. This outcome suggests that the enolate intermediate may be unstable and decomposes, leading to preferential alkylation at the sulfur atom. This selective S-alkylation represents a specific functionalization pathway at a ring position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the efficiency and selectivity of the synthesis and derivatization of this compound.

In the cyclization reaction to form the core ring structure, the reaction time is a critical factor. To achieve a quantitative conversion and maximize the yield, a prolonged reflux period of up to 72 hours is necessary. orgsyn.org This extended time ensures the complete transformation of the intermediate 1,3-oxazolidin-2-thione into the thermodynamically more stable 1,3-thiazolidine-2-thione product. orgsyn.org

For derivatization reactions, the choice of reagents and temperature plays a significant role. In N-acylation, the use of a strong base and low temperatures (e.g., -78 °C) is essential for efficient deprotonation and subsequent acylation while minimizing side reactions. orgsyn.org In the study of alkylation reactions, it was found that varying the base (LDA, NaHMDS, n-BuLi) did not change the outcome, consistently yielding the S-alkylated product, which indicates the robustness of this particular transformation under strongly basic conditions. Furthermore, investigations into acylation reactions mediated by Lewis acids like titanium tetrachloride (TiCl4) have been explored to control the reaction pathway, although this can sometimes lead to O-acylated byproducts instead of the desired C-acylated products. These findings underscore the importance of carefully selecting and controlling reaction conditions to steer the chemical transformation towards the desired product with high yield and selectivity.

Stereochemical Aspects and Chiral Properties of 4 Isopropylthiazolidine 2 Thione

Enantiomeric Forms and Control of Optical Purity

4-Isopropylthiazolidine-2-thione exists as a pair of enantiomers, (R)-4-isopropylthiazolidine-2-thione and (S)-4-isopropylthiazolidine-2-thione, due to the chiral carbon atom at the 4-position of the thiazolidine (B150603) ring. The commercially available (S)-enantiomer is a well-characterized white crystalline solid. sigmaaldrich.comtcichemicals.com The control of its optical purity is critical for its effectiveness as a chiral auxiliary. High enantiomeric excess (ee) ensures high stereoselectivity in asymmetric reactions.

The optical purity of (S)-4-isopropylthiazolidine-2-thione is typically determined by chiral high-performance liquid chromatography (HPLC) and its specific rotation is measured using polarimetry. Commercial sources often guarantee an enantiomeric excess of ≥99:1. sigmaaldrich.com

PropertyValueSource
Enantiomeric Form (S) sigmaaldrich.com
Appearance White to Almost white powder/crystal tcichemicals.com
Molecular Formula C₆H₁₁NS₂ sigmaaldrich.com
Molecular Weight 161.29 g/mol sigmaaldrich.com
Melting Point 69-71 °C sigmaaldrich.com
Optical Purity (ee) ≥99:1 (LC) sigmaaldrich.com
Specific Rotation [α]20/D -37±3°, c = 1 in chloroform sigmaaldrich.com

Chiral Induction Mechanisms of this compound

The primary function of this compound as a chiral auxiliary is to induce stereoselectivity in chemical transformations. This is achieved by temporarily incorporating the chiral moiety into an achiral substrate, thereby creating a diastereomeric intermediate that exhibits facial selectivity towards incoming reagents. The bulky isopropyl group plays a crucial role in this process by sterically shielding one face of the reactive center, typically an enolate or other planar group formed from an N-acyl derivative.

The mechanism of chiral induction often involves the formation of a rigid, chelated transition state. For instance, in aldol (B89426), alkylation, and acylation reactions of N-acylthiazolidine-2-thiones, a metal cation (e.g., from Sn(OTf)₂, TiCl₄, or MgBr₂) coordinates to both the carbonyl oxygen and the thione sulfur atom. This coordination locks the conformation of the N-acyl group, forcing the bulky isopropyl group into a pseudo-axial position that effectively blocks one of the two faces of the resulting enolate. Consequently, an electrophile can only approach from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. This principle is central to the Fujita-Nagao protocol for asymmetric aldol reactions. researchgate.net

Stereoselective Control in Reactions Mediated by this compound

The use of this compound and its derivatives allows for a high degree of stereoselective control in a variety of carbon-carbon bond-forming reactions. The predictable diastereoselectivity makes it a valuable tool in the synthesis of complex chiral molecules and natural products. researchgate.netresearchgate.net

Key Applications in Stereoselective Reactions:

Asymmetric Aldol Reactions: N-Acyl derivatives of this compound react with aldehydes via their corresponding metal enolates (often tin(II) enolates) to yield aldol adducts with high diastereoselectivity. researchgate.net This method has been applied to the synthesis of key subunits of complex natural products like spongistatin 1. researchgate.net

Asymmetric Alkylation: The chiral enolates derived from these auxiliaries undergo highly diastereoselective alkylation with various electrophiles. researchgate.net A notable example is the alkylation of tin(II) enolates onto cyclic acyl iminium ions, which proceeds with a different mode of chiral recognition compared to reactions with cyclic acyl imines. researchgate.net This has been successfully utilized in the asymmetric total synthesis of alkaloids such as (-)-supinidine. researchgate.net

Carbapenem (B1253116) Synthesis: Chiral tin(II) enolates of heteroatom-substituted N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thiones have been used for the highly diastereocontrolled alkylation of 4-acetoxyazetidin-2-one. researchgate.net This reaction provides key intermediates for the synthesis of important β-lactam antibiotics like thienamycin (B194209) and 1β-methylcarbapenem. researchgate.net

The outcomes of these reactions are often highly dependent on the choice of metal, solvent, and temperature, which influence the geometry and rigidity of the chelated transition state. After the desired stereoselective transformation, the chiral auxiliary can be readily cleaved from the product under mild conditions.

Chiroptical Spectroscopy for Chirality Assessment (e.g., Circular Dichroism, Vibrational Circular Dichroism, Circularly Polarized Luminescence)

The absolute configuration and conformational properties of chiral molecules like this compound and the products derived from it are confirmed using chiroptical spectroscopic techniques. These methods measure the differential interaction of a chiral sample with left and right circularly polarized light.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-visible region, corresponding to electronic transitions. ru.nl For chiral thiazolidinethiones, the n→π* and π→π* transitions of the dithiocarbamate (B8719985) chromophore give rise to characteristic CD signals (Cotton effects) whose signs and magnitudes can be correlated with the absolute configuration at the C4 stereocenter.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of circularly polarized light for vibrational transitions. ru.nlwikipedia.org VCD is exceptionally sensitive to the three-dimensional structure of a molecule, as the VCD signals for specific vibrational modes (e.g., C-H, C=O, or C=S stretching) depend on the mutual orientation of different functional groups. wikipedia.org The absolute configuration of a chiral molecule can be unambiguously determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio calculations, such as those based on Density Functional Theory (DFT). wikipedia.org This makes VCD a powerful tool for assigning the absolute stereochemistry of both the auxiliary and the final chiral products. rsc.org

Circularly Polarized Luminescence (CPL): CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral, luminescent molecule in its excited state. nih.govnih.gov The key parameter is the luminescence dissymmetry factor (g_lum), which quantifies the degree of polarization in the emitted light. nih.gov While not as commonly used for simple auxiliaries, CPL is a sensitive probe of the chiral environment in the excited state. rug.nl For complex molecules synthesized using this compound that also happen to be fluorescent or phosphorescent, CPL could provide detailed information about their excited-state geometry and chiral structure. nih.govrsc.org


Applications of 4 Isopropylthiazolidine 2 Thione in Asymmetric Organic Synthesis

Chiral Auxiliary in Asymmetric Carbon-Carbon Bond Forming Reactions

The N-acylated derivatives of 4-isopropylthiazolidine-2-thione serve as excellent substrates for a range of asymmetric reactions, enabling the stereoselective formation of new carbon-carbon bonds. The thione functionality plays a crucial role in pre-organizing the reactive intermediate, often through chelation to a metal center, thereby creating a sterically defined environment that dictates the approach of the electrophile.

Asymmetric Aldol (B89426) Reactions (e.g., using Boron or Titanium Enolates)

The aldol reaction, a fundamental method for constructing β-hydroxy carbonyl compounds, has been a fertile ground for the application of this compound. The generation of enolates from N-acyl derivatives of this auxiliary, followed by their reaction with aldehydes, proceeds with high levels of diastereoselectivity.

The use of titanium enolates of N-acyl-4-isopropylthiazolidine-2-thiones has been well-documented. The stereochemical outcome of these reactions can be effectively controlled by the stoichiometry and nature of the base employed. For instance, the addition of the chlorotitanium enolate of N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thione to N-substituted N-acyl iminium ions yields Mannich-type addition products with good diastereoselectivity. nih.gov This methodology has been instrumental in constructing contiguous chiral centers with high stereocontrol. nih.gov

While the use of boron enolates in asymmetric aldol reactions is a powerful strategy for achieving high levels of stereoselectivity through well-organized, chair-like transition states, specific examples detailing the use of boron enolates derived directly from N-acyl-4-isopropylthiazolidine-2-thiones are less commonly reported in readily available literature. organicreactions.orgcore.ac.uknih.gov However, the general principles of boron-mediated aldol reactions, which rely on the formation of a rigid, chelated transition state to control facial selectivity, are applicable. organicreactions.orgcore.ac.uknih.gov The choice of boron reagent and base is critical in determining the enolate geometry and, consequently, the stereochemistry of the aldol adduct.

A notable variation is the Crimmins thiazolidinethione aldol protocol, which can produce either the "Evans syn" or "non-Evans syn" adducts by adjusting the amount of (–)-sparteine used. wikipedia.org This method is believed to proceed through six-membered, titanium-bound transition states. wikipedia.org

AldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-crotyl-5-acetoxypyrrolidinoneMgBr₂·OEt₂>95:5 (anti)75 nih.gov
4-Methoxybenzaldehyde[Tol-BINAP]Ni(II)/Lutidine>95:5 (anti)95 nih.gov

Asymmetric Alkylation Reactions

The enolates derived from N-acyl-4-isopropylthiazolidine-2-thiones also participate in highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

A noteworthy example is the direct nickel-catalyzed alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones with stable carbocationic salts, such as tropylium (B1234903) and trityl tetrafluoroborate. This method provides the corresponding adducts as a single diastereomer in good to high yields. These adducts can then be converted into a variety of enantiomerically pure compounds.

ElectrophileCatalystDiastereoselectivityYield (%)Reference
Tropylium tetrafluoroborate(Me₃P)₂NiCl₂Single diastereomer85
Trityl tetrafluoroborate(Me₃P)₂NiCl₂Single diastereomer90

Other Diastereoselective Addition and Coupling Reactions

Beyond aldol and alkylation reactions, this compound has proven its utility in a variety of other diastereoselective addition and coupling reactions.

The stereoselective addition of the titanium enolate of N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions is a powerful method for the synthesis of β-amino carbonyl compounds. nih.gov This reaction proceeds with good diastereoselectivity and in good yields, providing access to valuable building blocks for more complex molecules. nih.gov

Diastereoselective conjugate additions (Michael additions) have also been successfully carried out using N-enoyl derivatives of this compound. These reactions allow for the stereocontrolled formation of a new carbon-carbon bond at the β-position of the electron-deficient alkene.

Furthermore, the use of N-dienyl-4-isopropylthiazolidine-2-thiones in diastereoselective [4+2] cycloaddition reactions (Diels-Alder reactions) has been explored. The chiral auxiliary can effectively control the facial selectivity of the cycloaddition, leading to the formation of cyclic products with high stereopurity.

Role in the Enantioselective Synthesis of Complex Molecular Architectures

The robust and predictable stereocontrol exerted by this compound has made it an invaluable tool in the synthesis of complex, stereochemically rich molecules, including natural products and bioactive compounds.

Stereocontrolled Construction of Key Intermediates for Natural Product Synthesis

A key strategy in the total synthesis of complex natural products is the stereocontrolled construction of key fragments that are later assembled to form the final target. This compound has been instrumental in the preparation of such chiral building blocks.

A prime example is its application in the synthesis of (-)-stemoamide . nih.gov In this synthesis, a chiral N-acyl thiazolidinethione was employed in a stereoselective addition to a cyclic N-acyl iminium ion. This crucial step installed the required stereochemistry at carbon C9a of the target molecule. nih.gov The resulting iminium ion addition product was then subjected to a stereoselective MgBr₂-catalyzed anti-aldol reaction, which established the stereocenters at carbons C8 and C9. nih.gov This elegant sequence highlights the power of the auxiliary in controlling the stereochemistry of multiple contiguous centers.

The synthesis of simplactones A and B also showcases the utility of this chiral auxiliary. Although specific details from the primary literature are not provided here, the synthesis of these natural products has been reported to utilize this compound for stereocontrol.

Application in Total Synthesis Campaigns of Bioactive Compounds

The successful construction of key chiral intermediates naturally leads to the application of this compound in full total synthesis campaigns of bioactive compounds.

The aforementioned synthesis of (-)-stemoamide serves as a compelling case study. nih.gov Stemoamide is a member of the Stemona alkaloid family, which exhibits a range of biological activities, including insecticidal and antitussive properties. The ability to control three stereocenters in a sequential and highly selective manner using the this compound auxiliary was pivotal to the successful completion of the total synthesis. nih.gov

The versatility of this chiral auxiliary is further demonstrated by its use in the synthesis of various other bioactive molecules. The straightforward removal of the auxiliary under mild conditions, typically through aminolysis, hydrolysis, or reduction, to reveal a carboxylic acid, amide, ester, or alcohol, respectively, adds to its synthetic utility. This allows for the seamless integration of the stereochemically defined fragment into the larger synthetic scheme. The development of methodologies for the synthesis of bioactive natural products often relies on such robust and predictable chiral auxiliaries. nih.gov

Utilization in Diastereoselective Phosphorylation and Prodrug Synthesis

The chiral auxiliary, (S)-4-isopropylthiazolidine-2-thione, has emerged as a valuable tool in asymmetric organic synthesis, particularly in the stereocontrolled formation of phosphorus-centered chirality. This is of significant importance in the development of phosphoramidate (B1195095) prodrugs of nucleoside analogues, a class of compounds widely investigated for their antiviral properties. The precise stereochemistry at the phosphorus atom in these prodrugs can significantly influence their biological activity and metabolic stability.

The primary application of (S)-4-isopropylthiazolidine-2-thione in this context is to direct the synthesis towards a specific diastereomer of the final phosphoramidate product. nih.govresearchgate.net Arylphosphoramidate prodrugs of nucleoside analogues are typically synthesized as a mixture of two diastereomers at the phosphorus center, which can be challenging to separate. uni-hamburg.de However, since these diastereomers often exhibit different biological activities and pharmacokinetic profiles, methods for their stereoselective synthesis are highly sought after. uni-hamburg.de

Detailed Research Findings

Research has demonstrated a synthetic strategy that employs (S)-4-isopropylthiazolidine-2-thione to achieve high diastereoselectivity in the synthesis of these prodrugs. The general approach involves a multi-step sequence where the chiral auxiliary is used to establish the desired stereochemistry at the phosphorus atom early in the synthesis. nih.govuni-hamburg.de

The key steps of this synthetic route are:

Formation of a Phosphorodichloridate Derivative: The synthesis begins with the reaction of the chiral auxiliary, (S)-4-isopropylthiazolidine-2-thione, with phosphorus oxychloride (POCl₃) to form a chiral phosphorodichloridate intermediate. This step effectively incorporates the chiral information that will guide the subsequent stereoselective reactions. uni-hamburg.de

Diastereoselective Introduction of the Aryl Group: The resulting phosphorodichloridate then reacts with a phenol (B47542) derivative. This step proceeds with diastereoselectivity, leading to the preferential formation of one diastereomer of the corresponding phosphorochloridate. The choice of the phenol, particularly the substitution pattern on the aromatic ring, can influence the level of diastereoselectivity. For instance, reactions involving 3- or 4-substituted phenols have been reported to yield significantly better diastereoselectivities compared to their 2-substituted counterparts. researchgate.netkuleuven.be

Coupling with an Amino Acid Ester: The diastereomerically-enriched phosphorochloridate is then coupled with an amino acid ester, such as an L-alanine ester, to form a key phosphorodiamidate intermediate. This intermediate now contains the three essential components of the final prodrug moiety: the aryl group, the amino acid, and the chiral auxiliary. nih.govnih.gov

Displacement with the Nucleoside Analogue: In the final and crucial step, the phosphorodiamidate intermediate, which is stereochemically pure or highly enriched, reacts with the nucleoside analogue. This reaction proceeds via a nucleophilic substitution, where the 5'-hydroxyl group of the nucleoside displaces the chiral auxiliary to form the target phosphoramidate prodrug with a high degree of diastereomeric purity. nih.govnih.gov

This methodology has been successfully applied to the synthesis of phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine (d4T), a nucleoside analogue with anti-HIV activity. nih.gov The use of (S)-4-isopropylthiazolidine-2-thione as the chiral auxiliary enabled the synthesis of the corresponding phosphoramidate prodrugs with diastereomeric excesses (de) of up to ≥95%. nih.govresearchgate.net As anticipated, the individually prepared diastereomers of these d4T phosphoramidate prodrugs displayed significant differences in their antiviral efficacy, underscoring the critical role of stereochemistry in their biological function. nih.gov

The table below summarizes the diastereoselectivity achieved in the synthesis of phosphoramidate prodrugs using (S)-4-isopropylthiazolidine-2-thione as a chiral auxiliary.

Nucleoside AnalogueAryl GroupAmino Acid EsterDiastereomeric Excess (de)Reference
d4T4-ChlorophenylL-Alanine methyl ester≥95% nih.gov
d4T4-NitrophenylL-Alanine methyl ester≥95% nih.gov
d4T1-NaphthylL-Alanine methyl ester≥95% nih.gov
d4TPhenylL-Alanine benzyl (B1604629) esterHigh (not specified) kuleuven.be
d4T3-ChlorophenylL-Alanine methyl ester>90% kuleuven.be

This diastereoselective approach provides a reliable method for accessing stereochemically pure phosphoramidate prodrugs, which is essential for detailed structure-activity relationship studies and the development of more effective antiviral therapeutics. nih.govnih.gov

Coordination Chemistry and Supramolecular Assemblies of 4 Isopropylthiazolidine 2 Thione

Ligand Design and Coordination Modes with Transition Metal Centers (e.g., Silver, Copper)

The design of 4-isopropylthiazolidine-2-thione as a ligand is centered on its bidentate potential and its inherent chirality. The thione group (C=S) and the adjacent nitrogen atom (N-H) provide two potential coordination sites. The exocyclic sulfur atom is a soft donor, exhibiting a strong affinity for soft metal ions like silver(I), while the nitrogen atom acts as a harder donor. This dual-donor character allows for versatile coordination behavior, including acting as a monodentate, bidentate, or bridging ligand.

With Silver(I) , a soft acid, coordination is dominated by the soft sulfur atom of the thione group. Studies on analogous chiral thione ligands have demonstrated the formation of highly structured silver clusters. For instance, chiral ligands derived from amino alcohols react with silver nitrate (B79036) to form well-defined hexanuclear silver clusters (Ag₆). nih.gov In these structures, the ligands cap the faces of a distorted silver octahedron. nih.gov The coordination typically involves the sulfur atom bridging two silver centers or binding to a single metal ion. While direct structural data for this compound complexes is limited in readily available literature, the behavior of structurally similar N-heterocyclic thiones, such as N-methylbenzothiazole-2-thione, shows that both terminal S-coordination and S-bridging modes are common, leading to mononuclear and binuclear complexes, respectively. uj.edu.plnih.gov In these complexes, silver ions typically adopt tetrahedral or trigonal planar geometries. uj.edu.pl

For Copper , which can exist in both Cu(I) and Cu(II) oxidation states, the coordination is also versatile. Copper(II) complexes with related sulfur- and nitrogen-containing heterocyclic ligands, like thiosemicarbazones or thiadiazoles, show coordination through both the sulfur and a nitrogen atom, forming stable chelate rings. nih.govrsc.org The resulting geometries around the copper center are often square planar or distorted square pyramidal. researchgate.netnih.gov While specific studies detailing the coordination of this compound with copper are scarce, the principles derived from similar ligand systems suggest that it would likely act as a bidentate N,S-donor, particularly with Cu(II). The steric bulk of the isopropyl group at the chiral center can also play a crucial role in influencing the stereochemistry and nuclearity of the final complex. acs.org

Formation and Spectroscopic Characterization of Metal-Thione Complexes and Nanoclusters

The formation of metal complexes and nanoclusters with this compound is typically achieved through self-assembly by reacting the ligand with a suitable metal salt in an appropriate solvent mixture. For example, enantiomerically pure silver clusters have been synthesized by reacting a chiral thione ligand with silver nitrate in a dimethylacetamide/acetonitrile mixture, leading to the crystallization of the cluster over a few days. nih.gov

The characterization of these assemblies relies on a combination of spectroscopic and analytical techniques to elucidate their structure, composition, and properties.

X-ray Crystallography : This is the definitive method for determining the precise three-dimensional structure of the metal complexes and clusters in the solid state. For example, single-crystal X-ray diffraction (SCXRD) analysis of an analogous Ag₆ cluster revealed a distorted octahedral core of silver atoms, with each face capped by a chiral thione ligand. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to observe changes upon coordination to a diamagnetic metal ion. In the case of chiral clusters, NMR can provide information on the symmetry of the ligand environment in solution. nih.gov

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key tool for confirming the mass and, therefore, the nuclearity (number of metal atoms and ligands) of the clusters in solution.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify which donor atoms are involved in coordination. A shift in the stretching frequency of the C=S and N-H bonds upon complexation indicates their participation in bonding to the metal center. For instance, in copper(II) complexes with related thiosemicarbazones, a shift in the ν(C=S) band is indicative of sulfur coordination. rsc.org

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. The formation of metal-ligand bonds and the creation of metal clusters give rise to new absorption bands, often in the form of ligand-to-metal charge transfer (LMCT) or cluster-centered transitions, which differ from those of the free ligand. researchgate.net

Below is a table summarizing the techniques used for characterization:

Technique Information Obtained Example Finding for Analogous Systems
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, metal core geometry.Revealed a distorted octahedral Ag₆ core capped by chiral thione ligands. nih.gov
Mass SpectrometryMolecular weight, composition, and nuclearity of the cluster.Confirmed the Ag₆L₆ composition of the synthesized silver cluster.
NMR SpectroscopyLigand structure confirmation, symmetry in solution.¹H NMR confirmed the ratio of different ligands in a mixed-ligand cluster. nih.gov
IR SpectroscopyIdentification of coordinating donor atoms (S, N).Shift in C=S and N-H stretching frequencies upon complexation. rsc.org
UV-Vis SpectroscopyElectronic transitions, confirmation of complex formation.Appearance of new charge-transfer bands in the complex. researchgate.net
Circular Dichroism (CD)Chiroptical properties, evidence of chiral structure.Mirror-image CD signals for enantiomeric silver clusters. nih.gov

Influence of Chiral Thione Ligands on Metal Cluster Chirality and Chiroptical Properties

One of the most significant aspects of using chiral ligands like (S)- or (R)-4-isopropylthiazolidine-2-thione is the ability to induce chirality into the resulting metal nanocluster. Chirality in metal nanoclusters can originate from several sources, including the use of chiral ligands, an intrinsically chiral arrangement of the metal core atoms, or a chiral pattern of the ligand shell on the metal surface. nih.gov

When a chiral ligand like this compound is used, it can guide the self-assembly process to favor the formation of a metal cluster with a specific "handedness" or enantiomeric preference. This transfer of chirality from the ligand to the inorganic framework is a key principle in supramolecular chemistry. Studies on atomically precise silver clusters formed with chiral thione ligands have shown that the resulting enantiomeric clusters (e.g., Ag₆L₆ and Ag₆D₆, where L and D represent the two ligand enantiomers) are homochiral. nih.gov

The chirality of these metal clusters is primarily investigated through their chiroptical properties, particularly Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL).

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit distinct CD spectra. Enantiomeric pairs of chiral metal clusters, synthesized from the corresponding enantiomers of the chiral ligand, display mirror-image CD spectra, providing definitive proof of their chiral nature in solution. nih.gov

Circularly Polarized Luminescence (CPL) : For luminescent clusters, CPL measures the differential emission of left and right circularly polarized light from a chiral excited state. This provides information about the chirality of the molecule in its excited state. Chiral silver clusters stabilized by thione ligands have been shown to exhibit strong CPL activity, with the enantiomers again showing mirror-image signals. The luminescence dissymmetry factor (glum), which quantifies the degree of polarization, is a key parameter derived from CPL measurements. nih.gov

The successful induction of chirality from the ligand to the cluster demonstrates that the stereochemical information of the this compound is effectively translated into the three-dimensional structure of the entire supramolecular assembly. This creates new chiral nanomaterials whose properties are a direct consequence of the chirality of the initial building block. nih.gov

Advanced Spectroscopic and Computational Characterization of 4 Isopropylthiazolidine 2 Thione Systems

Spectroscopic Techniques for Structural Elucidation of 4-Isopropylthiazolidine-2-thione and its Derivatives

Spectroscopic methods are indispensable for defining the three-dimensional structure, molecular composition, and dynamic behavior of this compound systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the stereochemistry of these compounds.

In the ¹H NMR spectrum of an N-acylated derivative, (S)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethan-1-one, specific proton signals are clearly resolved. rsc.org For instance, the methine proton of the isopropyl group appears as a multiplet, while the methyl protons of the same group present as distinct doublets, indicating their diastereotopic nature. rsc.org The protons on the thiazolidine (B150603) ring also show characteristic shifts and coupling constants that help define the ring's conformation. rsc.org Two-dimensional NMR techniques, such as NOESY, can establish the configuration of new stereocenters by analyzing through-space proton-proton interactions. amazonaws.com Furthermore, the magnitude of coupling constants, like ³J(H1-H1'), is instrumental in determining the relative stereochemistry of adjacent chiral centers. amazonaws.com

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The thiocarbonyl carbon (C=S) is particularly notable, typically resonating at a downfield chemical shift around 203.3 ppm. rsc.org The carbon atoms of the isopropyl group and the thiazolidine ring also provide a unique fingerprint for the molecule. rsc.org The combination of ¹H and ¹³C NMR data is often used in conjunction with computational methods to assign the most probable structure among several possible diastereoisomers. scielo.br For example, by comparing experimental NMR data with DFT-calculated chemical shifts, researchers can confidently identify the correct isomer with a high degree of probability. scielo.br

Selected NMR Data for (S)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethan-1-one
NucleusChemical Shift (ppm)Signal DescriptionReference
¹H5.14ddd, J = 7.6, 6.2, 1.2 Hz, 1H (CH of thiazolidine ring) rsc.org
¹H3.50dd, J = 11.5, 8.0 Hz, 1H (CH₂ of thiazolidine ring) rsc.org
¹H3.02dd, J = 11.5, 1.2 Hz, 1H (CH₂ of thiazolidine ring) rsc.org
¹H2.48 – 2.25m, 1H (CH of isopropyl group) rsc.org
¹H1.06d, J = 6.8 Hz, 3H (CH₃ of isopropyl group) rsc.org
¹H0.97d, J = 6.9 Hz, 3H (CH₃ of isopropyl group) rsc.org
¹³C203.3C=S (thiocarbonyl) rsc.org
¹³C170.8C=O (acetyl) rsc.org
¹³C71.4CH of thiazolidine ring rsc.org
¹³C30.9CH of isopropyl group rsc.org
¹³C30.5CH₂ of thiazolidine ring rsc.org
¹³C19.2, 17.9CH₃ of isopropyl group rsc.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For instance, the sodium adduct [M+Na]⁺ of a related compound was identified with high accuracy, confirming its composition. nih.gov

Electrospray ionization (ESI) is a common technique used to generate ions from these compounds for MS analysis. rsc.org ESI-MS has been successfully employed to characterize complex metal clusters coordinated with this compound ligands, identifying species such as [Ag₂₄] in solution. rsc.org The technique is sensitive enough to detect and characterize large, intricate supramolecular structures. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion, providing further structural insights. While specific fragmentation data for the parent compound is not detailed in the provided results, LC-MS is noted as a confirmatory tool for reaction products, such as thiourea (B124793) derivatives formed from (S)-4-isopropylthiazolidine-2-thione.

Vibrational Spectroscopy (Infrared, Raman, VCD) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers a detailed view of the molecular structure and bonding within this compound systems.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. In thiazolidine-2-thione and its derivatives, characteristic bands corresponding to specific functional groups can be identified. The N-H stretching vibration in the parent thiazolidine-2-thione is a key indicator of its coordination behavior in metal complexes. The C=S stretching vibration, a hallmark of the thione group, is often delocalized and contributes to several bands, with a significant contribution typically found in the 1060-1040 cm⁻¹ region. The C-N stretching vibrations (thioamide bands) are also prominent in the spectrum. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For metal complexes of this compound, resonance Raman spectroscopy has been used to verify the nature of metal-metal bonding by exciting into a specific electronic transition. researchgate.net In a study of a dinuclear silver(I) complex, excitation at 273.9 nm resulted in strong enhancement of the Ag-Ag stretching fundamental at 80 cm⁻¹, confirming the argentophilic interaction. researchgate.net In diiodine adducts of related thioamides, the I-I stretching vibration, observed around 160 cm⁻¹ in the Raman spectrum, provides direct evidence of the charge-transfer interaction. acs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, making it exceptionally sensitive to the absolute configuration of chiral molecules in solution. ualberta.ca VCD, coupled with DFT calculations, is a powerful method for determining the absolute configuration and for conformational analysis of chiral systems like this compound and its metal clusters. ualberta.caualberta.ca This technique has been pivotal in studying intermolecular interactions, such as halogen bonding, by monitoring subtle spectral changes. ualberta.ca The application of VCD to atomically-precise chiral silver clusters capped with (S)- or (R)-4-isopropylthiazolidine-2-thione has provided deep insights into the transfer of chirality from the ligand to the metal core. ualberta.ca

Characteristic Vibrational Frequencies for Thiazolidine-2-thione and Related Compounds
Vibrational ModeFrequency Range (cm⁻¹)Spectroscopic TechniqueReference
ν(C=S) stretch1040 - 1060IR
ν(C-N) stretch (Thioamide I & II)1313 - 1511IR acs.org
ν(C-S) stretch (Thioamide III & IV)742 - 1048IR acs.org
ν(Ag-Ag) stretch~80Resonance Raman researchgate.net
ν(I-I) stretch in adduct~160Raman acs.org

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in elucidating the structures of metal complexes and derivatives incorporating the this compound ligand.

For example, the crystal structure of a binuclear platinum(II) complex revealed that the chiral (D)-itt bridged ligand (itt = this compound) exclusively leads to an (R)-metal-induced planar chirality, demonstrating a self-sorting chirality behavior. acs.org Similarly, the absolute configuration of a phosphoramidate (B1195095) prodrug derivative was unambiguously determined to be S at the phosphorus chiral center through single-crystal X-ray analysis. acs.org

Quantum Chemical and Molecular Modeling Studies

Computational methods, particularly those based on quantum mechanics, are vital for interpreting experimental data and predicting the properties of this compound systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes.

DFT calculations are used to predict and interpret NMR spectra by calculating chemical shifts for proposed structures. scielo.br This "computer-guided" approach helps to identify the correct diastereoisomer by comparing calculated shifts with experimental values. scielo.br

The electronic properties, such as the energies and localizations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are readily calculated. For Ag₆ clusters with this compound ligands, DFT calculations show that the HOMO is primarily localized on the silver, sulfur, and nitrogen atoms, which are involved in coordination. nih.gov The LUMO is delocalized over the central region of silver atoms, indicating that the emissions from these clusters likely originate from ligand-to-metal-metal charge transfer transitions. nih.gov These calculations are also used to predict redox activity, where lower LUMO energies can correlate with stronger metal-ligand interactions.

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption (UV-vis) spectra. acs.orgnih.gov The calculated spectra for Ag₆L₆ clusters match well with experimental data, allowing for the assignment of specific electronic transitions, such as the HOMO → LUMO transition responsible for the lowest-energy absorption band. nih.gov Furthermore, DFT is used to calculate the energy difference between the lowest excited singlet (S₁) and triplet (T₁) states (ΔE(S₁ − T₁)). nih.gov A small calculated energy gap supports the occurrence of thermally activated delayed fluorescence (TADF) in these luminescent silver clusters. nih.gov

Vibrational frequencies and intensities calculated by DFT are used to simulate IR and VCD spectra, which aids in the assignment of experimental bands and the determination of absolute configurations. ualberta.ca The combination of experimental VCD and DFT simulations provides a robust methodology for probing the chiral structures of these systems in solution. ualberta.caualberta.ca

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and conformational landscape of molecules like this compound. These simulations, by solving Newton's equations of motion for a system of atoms, can reveal how the molecule explores different shapes and orientations over time, providing insights into its flexibility and preferred structures.

In the context of metal nanoclusters stabilized by chiral ligands such as this compound, MD simulations have been employed to understand the interactions between the ligands and the metallic core. For instance, simulations have shown that single-stranded DNA (ssDNA) can create a hydrophobic spatial confinement around the nanocluster. acs.org This confinement is formed through interactions between the DNA bases and the hydrophobic ligands of the nanocluster. acs.org This spatial restriction is significant as it can suppress the internal motions of the cluster, which in turn influences its photophysical properties. acs.org

The conformational analysis of this compound and related thiazolidine-2-thione derivatives is crucial for understanding their role in inducing chirality in larger systems. The conformation of the thiazolidine ring and the orientation of the isopropyl group are key determinants of its stereochemical influence. While direct and extensive public domain research on the conformational analysis of isolated this compound through MD simulations is not widely available, the principles of such analyses are well-established. A typical conformational search would involve identifying low-energy conformers and analyzing their populations at different temperatures. researchgate.net This information is vital for accurately predicting spectroscopic properties. researchgate.net

For example, in a study involving a related system, the conformations of a diamide (B1670390) derivative of 4(R)-methylthiazolidine-2-thione were discussed based on NMR spectra to understand diastereoselectivity in chemical reactions. researchgate.net This highlights the importance of conformational analysis in predicting chemical outcomes.

Furthermore, computational studies on similar chiral ligands have utilized conformational searches to simulate and interpret chiroptical spectra, such as Vibrational Circular Dichroism (VCD). ualberta.ca These studies often involve comparing theoretical spectra of different conformers with experimental data to determine the dominant solution-state conformation. ualberta.ca

Theoretical Prediction and Interpretation of Chiroptical Properties (CD, CPL, VCD)

Chiroptical spectroscopy provides a powerful set of tools to probe the three-dimensional structure of chiral molecules like this compound. These techniques, including Circular Dichroism (CD), Circularly Polarized Luminescence (CPL), and Vibrational Circular Dichroism (VCD), rely on the differential interaction of chiral molecules with left and right circularly polarized light. Theoretical calculations are indispensable for interpreting these complex spectra and relating them to specific molecular structures and electronic transitions.

Circular Dichroism (CD)

CD spectroscopy measures the difference in absorption of left and right circularly polarized light. For systems incorporating this compound, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict CD spectra. These calculations help in assigning the absolute configuration of the molecule and understanding the origin of the observed electronic transitions. acs.org

In the case of metal clusters capped with chiral this compound ligands, DFT calculations have indicated that the chiroptical activity can originate from ligand-to-metal-metal charge transfer transitions. rsc.org The Highest Occupied Molecular Orbital (HOMO) is often localized on the silver, sulfur, and nitrogen atoms of the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the metal core. rsc.org The predicted CD spectra from these calculations often show good agreement with experimental results, confirming the stereochemical configurations. acs.org

SystemWavelength Range (nm)Key Findings from Theoretical PredictionsReference
Ag₆L₆/D₆ (L/D = (S)/(R)-4-isopropylthiazolidine-2-thione)200-450CPL activity originates from ligand-to-metal-metal charge transfer transitions. HOMO is localized on Ag, S, and N atoms; LUMO is on central Ag atoms. rsc.org
Au₂Cu₂(iptt)₄ (iptt = this compound)Not SpecifiedChiroptical activity in the solid state is primarily from the isolated cluster, independent of intercluster interactions. nih.gov
Binuclear Pt(II) complexes with itt (itt = this compound)400-600Low-energy CD signals are attributed to metal-induced planar chirality. acs.org

Circularly Polarized Luminescence (CPL)

CPL is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. Theoretical calculations are crucial for understanding the relationship between the excited-state geometry and the resulting CPL signals. A molecule will only exhibit CPL activity if the geometry of its emissive excited state is chiral. rsc.org

For gold nanoclusters functionalized with this compound, aggregation and crystallization-induced emission processes can lead to strong CPL signals. oaepublish.com Theoretical models can help elucidate how the arrangement of the ligands and the metal core in the excited state gives rise to these emissions.

SystemEmission Wavelength (nm)glum ValueKey Findings from Theoretical PredictionsReference
Aggregated gold nanoclusters with this compound5077.0 x 10⁻³The aggregation and crystallization-induced emission process leads to intense CPL signals. oaepublish.com
R/S-Au₂Cu₂(iptt)₄ powder578-5.4/5.1 x 10⁻³The excited states of these clusters are chiral. nih.gov

The dissymmetry factor, glum, is a critical parameter in CPL spectroscopy, defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized emission, respectively. oaepublish.com

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule. It is particularly sensitive to the conformational landscape of flexible molecules in solution. ualberta.ca

Theoretical predictions of VCD spectra are essential for assigning the observed vibrational bands to specific motions within the molecule and for determining the absolute configuration. ualberta.ca This involves performing conformational searches to identify all significant low-energy structures, followed by DFT calculations to compute the VCD spectrum for each conformer. The weighted average of these spectra can then be compared to the experimental spectrum.

A study on atomically precise metal clusters with this compound ligands utilized VCD spectroscopy complemented by theoretical calculations to investigate their stereochemical properties. ualberta.ca These investigations aimed to understand the effects of the metal core on the VCD features of the chiral ligands, a concept referred to as reversed chirality transfer. ualberta.ca

Mechanistic Investigations of Reactions Involving 4 Isopropylthiazolidine 2 Thione

Elucidation of Reaction Pathways and Transition States

A reaction pathway, or reaction coordinate, illustrates the energetic changes as reactants are converted into products. The highest point on this pathway is the transition state, a fleeting, high-energy arrangement of atoms that is not isolatable but is the critical configuration that must be achieved for a reaction to proceed. wikipedia.orgyoutube.commasterorganicchemistry.com The energy required to reach this state from the reactants is known as the activation energy. masterorganicchemistry.com

In the context of N-acylated 4-isopropylthiazolidine-2-thione derivatives used in asymmetric synthesis, the reaction pathway often involves the formation of key intermediates, such as metal enolates. For instance, in aldol (B89426) reactions, a base or Lewis acid is used to generate a titanium or tin(II) enolate of the N-acylthiazolidinethione. sigmaaldrich.comresearchgate.net The geometry of this enolate is critical in determining the subsequent reaction pathway and the stereochemistry of the product.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating these complex pathways. researchgate.netmdpi.com Researchers can model the structures of reactants, intermediates, transition states, and products, allowing for the calculation of their relative energies. This helps in identifying the most likely reaction pathway and understanding the factors that stabilize or destabilize the transition state. For example, studies on the pyrolysis of related compounds like amine oxides and sulfoxides show that reactions proceed through a cyclic transition state. unl.edu Computational analysis of these transition states reveals details about bond lengths and charge distributions that explain reactivity differences between various compounds. unl.edu

Molecular docking studies also offer insight into reaction mechanisms, especially in biochemical contexts. In an investigation of thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase inhibitors, docking simulations were used to model the binding of the inhibitor within the enzyme's active site. nih.govplos.orgnih.gov These models revealed that the thiazolidinethione moiety forms specific hydrogen bonds with amino acid residues Glu263 and Ser347, while another part of the molecule interacts with other residues. nih.govplos.orgnih.gov This detailed picture of the binding pose represents a stable state along the reaction coordinate of enzyme inhibition, elucidating the mechanism of action.

The Hammond-Leffler postulate provides a conceptual link between the energy of a transition state and its structure. wikipedia.org It suggests that the transition state's structure will more closely resemble the species (reactant or product) to which it is closer in energy. wikipedia.org This principle is often applied in analyzing the "late" or "early" nature of transition states in reactions involving thiazolidinethione auxiliaries to rationalize the observed selectivity.

Role of the Thiazolidine-2-thione Moiety in Reaction Selectivity and Stereocontrol

The primary application of (S)- or (R)-4-isopropylthiazolidine-2-thione is as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The effectiveness of the thiazolidine-2-thione moiety in this role is rooted in its unique structural and electronic properties, which allow it to exert profound control over reaction selectivity, particularly diastereoselectivity.

The mechanism of stereocontrol relies on a combination of steric and electronic effects:

Steric Hindrance : The bulky isopropyl group at the C4 position creates a highly asymmetric steric environment. When an acyl group is attached to the ring's nitrogen atom, the isopropyl group effectively blocks one face of the resulting enolate or enol ether intermediate. Consequently, an incoming electrophile (e.g., an aldehyde in an aldol reaction) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer. This principle is central to the high diastereomeric excess (often up to 95% de) observed in reactions such as the synthesis of phosphoramidate (B1195095) prodrugs.

Chelation and Conformational Rigidity : In Lewis acid-mediated reactions, such as aldol additions with titanium enolates, the thiazolidine-2-thione moiety plays a crucial role in forming a rigid, chelated transition state. sigmaaldrich.com The Lewis acid (e.g., TiCl₄) coordinates to both the exocyclic carbonyl oxygen of the acyl group and the endocyclic thione sulfur atom. This bidentate chelation locks the conformation of the enolate, creating a planar and rigid five-membered ring structure. This rigidity enhances the facial bias established by the isopropyl group, leading to highly predictable and selective C-C bond formation. The use of chiral tin(II) enolates derived from N-acylthiazolidinethiones in alkylation reactions similarly relies on this principle to achieve high diastereoselectivity. researchgate.net

The "Nagao auxiliary," a term often used to describe N-acylthiazolidinethiones, has been successfully employed in numerous asymmetric syntheses, including diastereoselective acetate (B1210297) aldol reactions and the synthesis of complex natural products like spiruchostatin A. researchgate.net The predictable stereocontrol afforded by this auxiliary makes it a powerful tool for constructing chiral centers.

The table below summarizes findings from studies where this compound derivatives were used to control stereochemistry.

Reaction TypeReagent/MediatorKey Mechanistic FeatureApplication ExampleStereoselectivity
Aldol Addition Titanium EnolatesBidentate chelation creating a rigid transition state.Asymmetric aldol additions. sigmaaldrich.comHigh diastereoselectivity.
Alkylation Tin(II) EnolatesChiral enolate with defined geometry.Synthesis of chiral azetidin-2-ones. researchgate.netHigh diastereoselectivity.
Phosphoramidation PhosphorodichloridateSteric guidance from the isopropyl group.Synthesis of aryloxy phosphoramidate prodrugs. sigmaaldrich.comHigh diastereomeric excess (up to 95% de).

Future Research Directions and Emerging Paradigms for 4 Isopropylthiazolidine 2 Thione

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 4-isopropylthiazolidine-2-thione is crucial for its application as a chiral auxiliary. The established method involves the reaction of (S)-valinol with carbon disulfide. This process, however, often requires long reaction times to convert the intermediate (S)-4-isopropyl-1,3-oxazolidin-2-thione into the desired thiazolidine-2-thione. orgsyn.org Future research is geared towards developing more efficient and stereoselective synthetic routes.

Key areas of development include:

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, reduce reaction times, and enhance safety and scalability.

Alternative Starting Materials: Exploring alternative and more readily available precursors to (S)-valinol could broaden the accessibility of this chiral auxiliary.

A significant advancement in its application is the use of its N-acylated derivatives in diastereoselective reactions. For instance, (S)-4-isopropyl-N-propanoyl-1,3-thiazolidine-2-thione is prepared from (S)-4-isopropyl-1,3-thiazolidine-2-thione and used in subsequent stereoselective transformations. orgsyn.org

Exploration of New Catalytic Applications in Organic Transformations

Beyond its role as a stoichiometric chiral auxiliary, this compound and its derivatives are being explored for their potential in catalytic asymmetric synthesis. The sulfur and nitrogen atoms within the thiazolidine (B150603) ring can coordinate with metal centers, creating chiral catalytic environments.

Emerging applications in catalysis include:

Asymmetric Metal Catalysis: The formation of chiral silver clusters with this compound has demonstrated potential in asymmetric catalysis and circularly polarized luminescence. X-ray crystallography has revealed a hexagonal Ag₆ core coordinated through sulfur and nitrogen atoms, which is believed to enhance catalytic activity.

Organocatalysis: Investigating the potential of N-acyl derivatives of this compound to act as chiral organocatalysts in various organic transformations.

Enantioselective Reactions: The use of tin(II)enolates derived from 3-acyl-(4S)-isopropyl-1,3-thiazolidine-2-thiones has been shown to be effective in highly diastereoselective alkylation reactions, such as in the synthesis of intermediates for 1β-methylcarbapenems. researchgate.net

Reaction TypeCatalyst/ReagentApplicationDiastereomeric Excess (de)
AlkylationTin(II) enolates of 3-acyl-(4S)-isopropyl-1,3-thiazolidine-2-thionesSynthesis of 1β-methylcarbapenem intermediatesHigh
Aldol-type reactionTin(II) enolate with a chiral diamineFormation of β-hydroxy carbonyl compoundsHigh
Nucleophilic Substitution(S)-4-isopropylthiazolidine-2-thione as a chiral auxiliarySynthesis of phosphoramidate (B1195095) prodrugsUp to 95%

Integration into Advanced Materials Science and Chiral Optoelectronic Materials

The unique chiral structure and electronic properties of this compound make it a promising candidate for the development of advanced materials, particularly in the field of chiral optoelectronics. Chiral organic materials are under active investigation for their applications in chiral recognition, separation, and catalysis. researchgate.net

Future research in this area will likely focus on:

Chiral Semiconductors: Incorporating this compound moieties into organic semiconductor backbones to create materials that can interact with circularly polarized light (CPL). researchgate.net This could lead to the development of novel CPL detectors and emitters.

Chiral Polymers: Polymerizing derivatives of this compound to create chiral polymers with unique optical and electronic properties. These materials could find applications in chiral chromatography and as advanced optical films.

Organic Phototransistors: The blending of chiral organic semiconductors with insulating polymers has been shown to enhance the performance of organic phototransistors. nih.gov The chirality of the semiconductor can be used as a parameter to tune the optoelectronic properties of the device. nih.gov

Advanced Computational and Spectroscopic Characterization Techniques for Complex Systems

To fully unlock the potential of this compound in its various applications, a deep understanding of its structure, reactivity, and interactions is essential. Advanced computational and spectroscopic techniques are becoming increasingly important in this endeavor.

Key areas for future investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the structural and electronic features of this compound and its derivatives, providing insights into their reactivity and stability. nih.govnih.gov For instance, PM3 calculations have shown that the isopropyl group increases the electron density at the thione sulfur, which can accelerate nucleophilic attacks.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its complexes, as well as to investigate the stability of ligand-receptor interactions in biological systems. rsc.orgresearchgate.net

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, NOESY, HSQC, and HMBC are invaluable for the unambiguous structural assignment and conformational analysis of complex molecules derived from this compound. nih.gov

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and circularly polarized luminescence (CPL) are essential for characterizing the chiral optical properties of materials incorporating this compound.

TechniqueApplicationInformation Gained
Density Functional Theory (DFT)Structural and electronic analysisReactivity, stability, electron density distribution
Molecular Dynamics (MD) SimulationsConformational dynamics, complex stabilityLigand-receptor interactions, conformational preferences
2D NMR SpectroscopyStructural elucidationConnectivity, spatial proximity of atoms
Chiroptical Spectroscopy (CD, CPL)Characterization of chiral optical propertiesInteraction with polarized light, enantiomeric purity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-4-isopropylthiazolidine-2-thione, and how can its enantiomeric purity be verified?

  • Methodology : The compound is synthesized via reaction of (S)-valinol with carbon disulfide under basic conditions (e.g., n-butyllithium), followed by propanoylation to form the N-propanoyl derivative. Enantiomeric purity is confirmed using chiral HPLC (retention time analysis) and polarimetry (specific rotation: [α]D²⁵ +420.84 in CHCl₃). IR spectroscopy (e.g., 1700 cm⁻¹ for carbonyl stretches) and ¹H NMR (e.g., δ 0.96 ppm for isopropyl protons) validate structural integrity .

Q. How can researchers characterize the structural and thermal stability of 4-isopropylthiazolidine-2-thione derivatives?

  • Methodology : Employ thermogravimetric analysis (TGA) coupled with FTIR to monitor decomposition products. Crystallographic refinement via SHELXL (e.g., SHELX-97) resolves bond lengths and angles, while X-ray diffraction (XRD) confirms crystal packing. For dynamic stability, use differential scanning calorimetry (DSC) to assess phase transitions .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials. Recrystallization from DMF-acetic acid or DMF-ethanol mixtures enhances purity. Monitor via TLC (Rf = 0.45 in 1:1 CH₂Cl₂/hexanes) .

Advanced Research Questions

Q. How do chiral ligands like (S)-4-isopropylthiazolidine-2-thione influence the circularly polarized luminescence (CPL) of silver clusters?

  • Methodology : Ligands induce chirality in Ag₆(L/D)₆ clusters (L/D = enantiomeric ligands), localizing HOMO/LUMO orbitals on Ag-S/N moieties. Measure CPL activity at 574 nm (glum = 4.42 × 10⁻³) using spectropolarimetry. Compare enantiomers via circular dichroism (CD) spectra to correlate ligand configuration with optical asymmetry .

Q. What computational methods are suitable for modeling the electronic properties of this compound in coordination complexes?

  • Methodology : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets optimizes geometries and calculates frontier molecular orbitals (FMOs). Time-dependent DFT (TD-DFT) predicts UV-Vis absorption bands. Validate with experimental data from NMR chemical shifts and IR vibrational modes .

Q. How can researchers resolve contradictions in spectroscopic data for thione-containing heterocycles?

  • Methodology : Cross-validate using multiple techniques:

  • NMR : Assign proton environments via 2D COSY and HSQC.
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol).
    Discrepancies in IR carbonyl peaks (e.g., 1660–1700 cm⁻¹) may arise from solvent polarity or hydrogen bonding .

Q. What role does this compound play in asymmetric catalysis, and how is enantioselectivity quantified?

  • Methodology : As a chiral auxiliary, it directs stereochemistry in thiourea synthesis. Enantioselectivity (% ee) is determined via chiral stationary-phase HPLC or by derivatizing products with Mosher’s acid. Kinetic studies (e.g., Eyring plots) correlate ligand structure with reaction activation parameters .

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